1-(3,4-Dimethoxybenzyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea
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Description
1-(3,4-Dimethoxybenzyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea is a useful research compound. Its molecular formula is C17H22N2O4S and its molecular weight is 350.43. The purity is usually 95%.
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Scientific Research Applications
Antiacetylcholinesterase Activity
- A study by Vidaluc et al. (1995) described the synthesis and biochemical evaluation of a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, designed to optimize the spacer length and assess antiacetylcholinesterase activity. These compounds, similar in structure to 1-(3,4-Dimethoxybenzyl)-3-(3-hydroxy-3-(thiophen-2-yl)propyl)urea, showed that an optimal chain length of five methylene groups allows efficient interaction between the pharmacophoric units and enzyme hydrophobic binding sites (Vidaluc et al., 1995).
Use as N-Protecting Group
- Research by Grunder-Klotz and Ehrhardt (1991) explored the use of the 3,4-dimethoxybenzyl group, a component of the chemical , as an N-protecting group for 3,4-diphenyl 1,2-thiazetidine 1,1-dioxide derivatives. This study contributes to the understanding of chemical modifications and protective strategies in synthetic chemistry (Grunder-Klotz & Ehrhardt, 1991).
Synthesis and Antimicrobial Evaluation
- Spoorthy et al. (2021) conducted a study on the synthesis, characterization, docking studies, and antimicrobial evaluation of compounds that include the 3,4-dimethoxybenzyl group, similar to the compound . This research is significant for understanding the antimicrobial properties and potential applications in medicinal chemistry (Spoorthy et al., 2021).
Anticonvulsant Activity and Molecular Docking Studies
- Thakur et al. (2017) synthesized a series of urea/thiourea derivatives, including 1-(4-substitutedphenyl)-3-(4-(4,6-dimethyl-6H-1,3-thiazin-2-yl)phenylsulfon-yl)urea/thiourea, and evaluated their anticonvulsant activity. This research contributes to the understanding of the potential therapeutic applications of such compounds in treating convulsive disorders (Thakur et al., 2017).
Synthesis of Deuterium-Labeled Analogues for Pharmacokinetics
- Liang et al. (2020) focused on the synthesis of deuterium-labeled analogues of a similar compound, 1-(4-methoxybenzyl)-3-(5-nitrothiazol-2-yl)urea, for use as an internal standard in LC–MS analysis in drug absorption and distribution studies. This highlights the importance of such compounds in pharmacokinetic research (Liang et al., 2020).
Properties
IUPAC Name |
1-[(3,4-dimethoxyphenyl)methyl]-3-(3-hydroxy-3-thiophen-2-ylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O4S/c1-22-14-6-5-12(10-15(14)23-2)11-19-17(21)18-8-7-13(20)16-4-3-9-24-16/h3-6,9-10,13,20H,7-8,11H2,1-2H3,(H2,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDGRAYTTXCCNCV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CNC(=O)NCCC(C2=CC=CS2)O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.